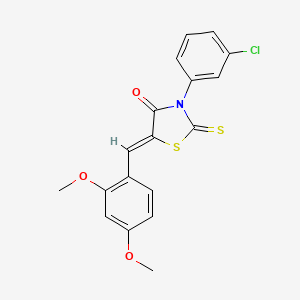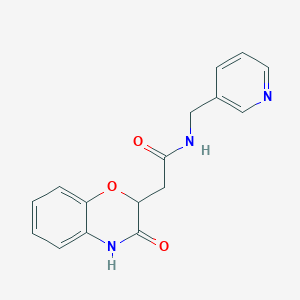![molecular formula C28H30N2O6 B12156115 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one](/img/structure/B12156115.png)
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a benzo[d]furan moiety, an ethoxyphenyl group, a hydroxy group, and a morpholinylpropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d]furan core, which can be synthesized through methods such as the cyclization of 2-hydroxybenzaldehyde with acetic anhydride . The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride . The morpholinylpropyl substituent can be added through a nucleophilic substitution reaction involving morpholine and a suitable alkyl halide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological system and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzo[d]furan derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
2-(4-Ethoxyphenyl)benzofuran: Used in the synthesis of pharmaceuticals.
3-Hydroxy-2-morpholinobenzofuran: Investigated for its potential anticancer activity.
Uniqueness
What sets 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties . This makes it a valuable compound for further research and development in various fields .
Eigenschaften
Molekularformel |
C28H30N2O6 |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O6/c1-2-35-21-10-8-19(9-11-21)25-24(26(31)23-18-20-6-3-4-7-22(20)36-23)27(32)28(33)30(25)13-5-12-29-14-16-34-17-15-29/h3-4,6-11,18,25,32H,2,5,12-17H2,1H3 |
InChI-Schlüssel |
KWPNMLYAIHQPLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B12156037.png)
![tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate](/img/structure/B12156038.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12156042.png)
![(4E)-5-(4-ethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156046.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12156060.png)



![3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12156110.png)
![9-Chloro-6-nonylindolo[3,2-b]quinoxaline](/img/structure/B12156116.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12156118.png)
![4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B12156122.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156123.png)
